
3-(1-Phenyl-1h-pyrazol-4-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate acrylating agent. The reaction is often carried out in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is usually obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid.
Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its cytotoxic effects may involve the induction of apoptosis through the activation of p53-mediated pathways . Additionally, it may inhibit specific enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Similar structure but with a ketone group instead of an aldehyde.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-10H/b5-4+ |
Clé InChI |
JDYMGYXQNWCLRY-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C=O |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


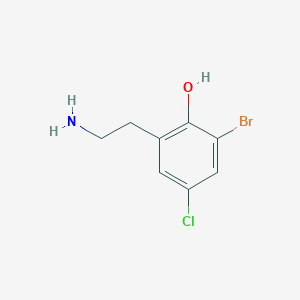
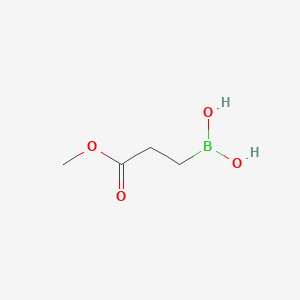
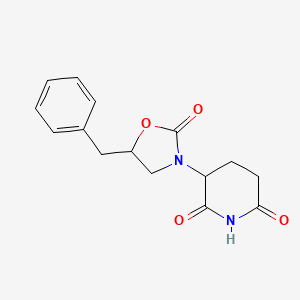
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)
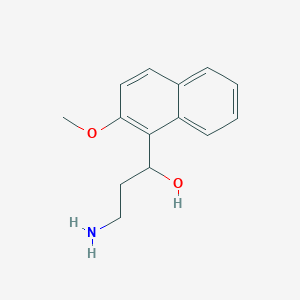
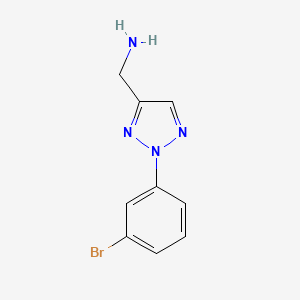
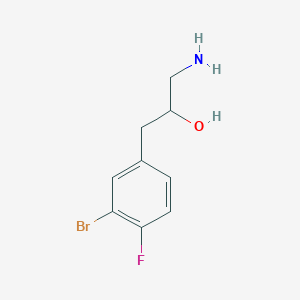
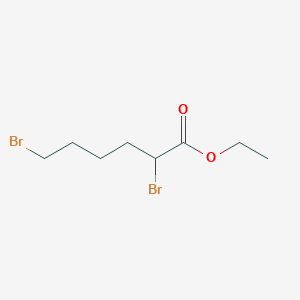
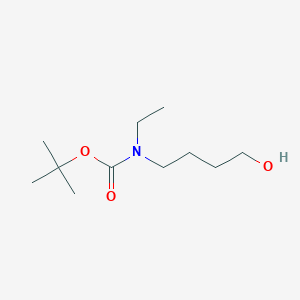
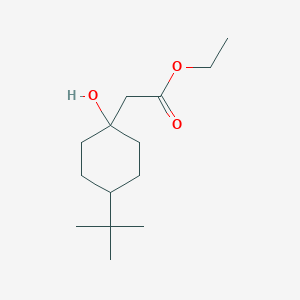
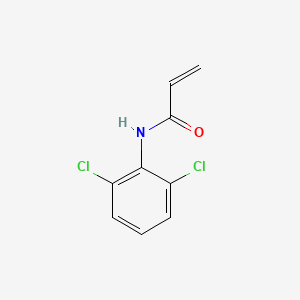
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)

